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  • Product: 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1233181-67-3

Core Science & Biosynthesis

Foundational

Molecular weight and exact mass of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

An In-Depth Guide to the Molecular Weight and Exact Mass of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine Abstract: This technical guide provides a detailed examination of two fundamental yet often conflated...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Molecular Weight and Exact Mass of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Abstract: This technical guide provides a detailed examination of two fundamental yet often conflated physicochemical properties—molecular weight and exact mass—as they pertain to the heterocyclic compound 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. This molecule, relevant in medicinal chemistry and drug discovery, serves as a practical exemplar for understanding the theoretical underpinnings and experimental implications of these two mass values. We will dissect the calculation of each value, explain the critical role of isotopic abundance, and present a validated protocol for experimental verification using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical chemists, and drug development professionals who rely on precise mass determination for structural elucidation and compound verification.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, particularly for regulatory submission and publication, precision in terminology is paramount. The terms "molecular weight" and "exact mass" describe related but distinct properties of a molecule. Their correct application is critically dependent on the analytical context, whether it be for bulk material stoichiometry or for the analysis of single ions in a mass spectrometer.

Molecular Weight (Average Molecular Mass)

Molecular weight, more accurately termed average molecular mass, is a weighted average calculated from the standard atomic weights of its constituent elements. The standard atomic weight of an element is itself a weighted average of the masses of all its naturally occurring stable isotopes, factored by their terrestrial abundance.

This value is indispensable for gravimetric analysis and stoichiometric calculations involving bulk quantities of a substance, where the material represents a statistical average of all possible isotopic combinations. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C (~98.9%) and ¹³C (~1.1%).[4]

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[3] This is also referred to as the monoisotopic mass. Mass spectrometry (MS) is a technique powerful enough to separate and detect individual ions, meaning it can distinguish between molecules differing only in their isotopic composition.[1][5] Therefore, for MS analysis, the monoisotopic mass is the relevant calculated value to which the experimental results are compared.[5] For high-resolution instruments, this comparison can confirm or refute a proposed elemental formula with a high degree of confidence.

The following diagram illustrates the conceptual divergence in the calculation of these two mass values.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) MW_Start Start with Molecular Formula (e.g., C₇H₆BrN₃S) MW_Process For each element, use its Standard Atomic Weight (weighted average of all natural isotopes) MW_Start->MW_Process Based on Bulk Properties MW_End Sum of Average Masses = Molecular Weight MW_Process->MW_End EM_Start Start with Molecular Formula (e.g., C₇H₆BrN₃S) EM_Process For each element, use the mass of its single most abundant isotope (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S) EM_Start->EM_Process For Single Molecule (Mass Spec) Analysis EM_End Sum of Monoisotopic Masses = Exact Mass EM_Process->EM_End

Caption: Calculation pathways for Molecular Weight vs. Exact Mass.

Physicochemical Properties of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

This section applies the foundational concepts to the target compound.

Compound Identification
IdentifierValueSource
Compound Name 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazineN/A
CAS Number 1233181-67-3[2][6][7]
Molecular Formula C₇H₆BrN₃S[6]
Mass Calculations

The molecular formula C₇H₆BrN₃S is the basis for the following calculations. The significant difference between the molecular weight and exact mass is primarily driven by the element bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).[8][9]

ParameterCalculation DetailsResult
Molecular Weight Based on standard atomic weights ( g/mol ):(7 x 12.011) + (6 x 1.008) + (1 x 79.904) + (3 x 14.007) + (1 x 32.06)244.11 g/mol [2][6]
Exact Mass Based on most abundant isotopic masses (Da):(7 x 12.000000) + (6 x 1.007825) + (1 x 78.918337) + (3 x 14.003074) + (1 x 31.972071)242.95202 Da

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations require experimental validation. HRMS is the definitive technique for confirming the elemental composition of a small molecule by providing a mass measurement with high accuracy and precision (typically < 5 ppm).

Rationale and Self-Validation

The power of HRMS lies in its ability to measure a mass-to-charge ratio (m/z) to several decimal places. This experimental mass can then be compared against the calculated exact mass. A close match provides strong evidence for the proposed elemental formula. Furthermore, the presence of bromine provides a secondary, unequivocal validation point. Due to the near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic pair of peaks separated by approximately 2 Da (the mass difference between the two isotopes), with nearly equal intensity. This "A+2" isotopic pattern is a classic signature for a monobrominated compound.

Experimental Workflow

The following diagram outlines a standard workflow for the HRMS analysis of the target compound.

G Prep 1. Sample Preparation Inject 2. LC Infusion or Direct Injection Prep->Inject Ionize 3. Ionization (e.g., ESI+) Inject->Ionize Analyze 4. Mass Analysis (e.g., Q-TOF, Orbitrap) Ionize->Analyze [M+H]⁺ ions Detect 5. Detection & Data Acquisition Analyze->Detect Separates ions by m/z Process 6. Data Processing & Verification Detect->Process Generates Mass Spectrum

Caption: A typical experimental workflow for HRMS analysis.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap system.

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for generating intact protonated molecular ions, [M+H]⁺.

    • The expected protonated monoisotopic ion [C₇H₆BrN₃S + H]⁺ will have a calculated exact mass of 243.95984 Da .

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z, for instance, m/z 100-500.

    • Ensure the instrument resolution is set to a high value (e.g., >20,000 FWHM) to achieve the necessary mass accuracy.

  • Data Analysis and Verification:

    • Examine the acquired spectrum for the target ion.

    • Primary Validation: Compare the measured m/z of the most intense peak in the isotopic cluster to the calculated exact mass of the [M+H]⁺ ion (243.95984 Da). The mass error should be less than 5 ppm.

    • Secondary Validation: Identify the "A+2" peak corresponding to the ⁸¹Br isotope. This peak should appear at approximately m/z 245.95779 and have an intensity nearly equal to the monoisotopic peak. The presence and correct ratio of this isotopic peak provide definitive confirmation of the presence of one bromine atom.

Conclusion

The distinction between molecular weight (244.11 g/mol ) and exact mass (242.95202 Da) for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is significant and directly impacts its analysis. While molecular weight is essential for stoichiometry in synthesis and formulation, the exact mass is the critical value for structural confirmation via mass spectrometry. The protocol detailed herein provides a robust framework for using HRMS to unequivocally verify the elemental composition of this and similar compounds, leveraging both high mass accuracy and the distinctive isotopic signature of bromine to ensure the highest level of scientific integrity in research and development.

References

  • Exact mass vs molecular weight : r/Chempros - Reddit.
  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1- f][1][2][3]triazine - Sigma-Aldrich.

  • Molecular weight or exact mass in LC-MS ?
  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri.
  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1- f][1][2][3]triazine | 1233181-67-3 - Sigma-Aldrich.

  • What is the difference between exact mass and molecular weight? - Quora.
  • Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Labor
  • Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds.
  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1- f][1][2][3]triazine - Sigma-Aldrich.

  • Atomic Weights and Isotopic Compositions for Bromine - NIST.
  • Isotopes of bromine - Wikipedia.
  • Isotopes of bromine - chemeurope.com.

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization Protocols for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Scaffolds

Strategic Overview & Mechanistic Rationale The pyrrolo[2,1-f][1,2,4]triazine ring system is a privileged, N-fused bicyclic pharmacophore that serves as a highly effective bioisostere for purines, quinazolines, and pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine ring system is a privileged, N-fused bicyclic pharmacophore that serves as a highly effective bioisostere for purines, quinazolines, and pyrrolopyrimidines. This core is prominently featured in FDA-approved antivirals (e.g., Remdesivir) and numerous clinical-stage kinase inhibitors targeting VEGFR, EGFR, and JAK [1].

When developing structure-activity relationships (SAR) around this core, 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine serves as an exceptionally versatile intermediate. It presents two orthogonal handles for late-stage functionalization:

  • The C-5 Bromide: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • The C-2 Methylsulfanyl (-SMe) Group: A latent electrophile that, upon oxidation to a sulfone, undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ).

Sequence Causality: Why Couple Before Oxidation?

A self-validating synthetic design requires executing these modifications in the correct sequence. Performing the C-5 Suzuki cross-coupling before C-2 oxidation is critical. If the thioether is oxidized to the sulfone first, the resulting highly electron-deficient triazine ring becomes susceptible to competitive side reactions—including premature sulfone hydrolysis by the aqueous bases (e.g., K2​CO3​ in water) required for the Suzuki coupling. By coupling at C-5 first, the robust thioether survives the basic, high-temperature palladium catalysis intact [2].

Orthogonal Functionalization Workflow

G SM 5-Bromo-2-(methylsulfanyl) pyrrolo[2,1-f][1,2,4]triazine Suzuki C-5 Arylation (Suzuki-Miyaura) SM->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Liebeskind C-2 Direct Coupling (Liebeskind-Srogl) SM->Liebeskind Pd(0), CuTC Ar-B(OH)2 (Optional) Oxidation C-2 Activation (mCPBA Oxidation) Suzuki->Oxidation mCPBA (2.2 eq) DCM, 0 °C to RT SNAr C-2 Amination (SNAr) Oxidation->SNAr Amine, DIPEA NMP, 80 °C

Orthogonal functionalization workflow for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine.

Experimental Methodologies

Protocol 1: Regioselective C-5 Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: The electron-deficient nature of the triazine ring facilitates rapid oxidative addition of the C-5 bromide. We utilize Pd(dppf)Cl2​ as the catalyst; its large bite angle accelerates the reductive elimination step, which suppresses competitive protodehalogenation of the pyrrole ring. 1,4-Dioxane/water is chosen as the solvent system to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL/mmol). Degas the suspension by sparging with Argon for 15 minutes. Self-Validation Check: Failure to thoroughly degas will result in rapid oxidation of the Pd(0) species, leading to black palladium precipitation and stalled conversion.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C for 4–6 hours.

  • Monitoring: Monitor via LCMS. The starting material should be fully consumed, yielding the C-5 arylated intermediate.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: C-2 Functionalization via Oxidation and SN​Ar

Causality & Reagent Selection: Thioethers are poor leaving groups. By oxidizing the 2-methylsulfanyl group to a 2-methylsulfonyl ( −SO2​Me ) group using meta-chloroperoxybenzoic acid (mCPBA), we drastically lower the LUMO of the triazine system. The sulfone is an exceptional leaving group, allowing for mild, regioselective SN​Ar with various nucleophiles (amines, alcohols)[3].

Step 2A: Thioether Oxidation
  • Reaction Setup: Dissolve the C-5 arylated intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (77% w/w, 2.2 equiv) in portions. Self-Validation Check: The reaction is exothermic. Portion-wise addition prevents thermal runaway and minimizes over-oxidation of the pyrrole core.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ (to reduce unreacted peroxide) and saturated aqueous NaHCO3​ (to neutralize m-chlorobenzoic acid). Extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting sulfone is typically pure enough (>95% by NMR) to use directly in the next step.

Step 2B: SN​Ar Amination
  • Reaction Setup: Dissolve the crude sulfone intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL/mmol).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with water. If it does not precipitate, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove NMP), dry, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the typical parameters, yields, and analytical observations for the functionalization sequence, providing a baseline for process scale-up and optimization.

StepTransformationReagents & ConditionsTypical YieldKey Process Observation
1 C-5 ArylationAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (4:1), 90 °C, 4–6 h75–90%Degassing is critical. Electron-rich boronic acids react faster than electron-deficient ones.
2A C-2 OxidationmCPBA (2.2 eq), DCM, 0 °C to RT, 2 h85–95% Na2​S2​O3​ quench is mandatory to prevent explosive hazards during solvent concentration.
2B C-2 AminationAmine (1.5 eq), DIPEA (2.0 eq), NMP, 80 °C, 4 h70–85%Highly regioselective. Sterically hindered amines may require heating to 100 °C or microwave irradiation.

References

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1,2,4]triazine Nucleus Organic Process Research & Development (ACS Publications) URL:[Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines ACS Omega (ACS Publications) URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Molecules (MDPI) URL:[Link]

Application

Application Note: Structural Elucidation of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine using ¹H and ¹³C NMR Spectroscopy

Application Note: Structural Elucidation of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine using ¹H and ¹³C NMR Spectroscopy Abstract This application note provides a detailed guide to the structural character...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a detailed guide to the structural characterization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive analysis of predicted ¹H and ¹³C NMR chemical shifts, grounded in the established principles of NMR spectroscopy on heterocyclic systems. This document outlines a complete, field-proven protocol for sample preparation and data acquisition, designed for researchers in synthetic chemistry and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the methodology.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system found in numerous compounds with significant biological activity, often serving as a core structure in the development of kinase inhibitors.[4] Accurate and unambiguous structural verification of novel derivatives is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution.[5][6]

This guide focuses on 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, a representative substituted derivative. We will explore the influence of the electron-withdrawing bromine atom and the methylsulfanyl group on the ¹H and ¹³C chemical shifts of the core ring system. The protocols herein are designed to be self-validating and provide a robust framework for obtaining high-quality NMR data for this and structurally related molecules.

Molecular Structure and Predicted NMR Spectra

The first step in any NMR analysis is to understand the molecular structure and assign a numbering system for unambiguous reference.

Caption: IUPAC Numbering for the Target Compound.

Analysis of Substituent Effects

The chemical shifts in the aromatic region (typically 6.5-8.5 ppm for protons) are highly sensitive to the electronic environment.[1][6]

  • Bromine (at C5): As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, which generally deshields nearby protons and carbons, causing a downfield shift in their resonance frequencies. This effect is most pronounced on the adjacent proton H6.

  • Methylsulfanyl Group (-SCH₃ at C2): The sulfur atom can influence the electronic structure through both induction and resonance. The methyl protons of this group are expected to appear as a sharp singlet in the aliphatic region, typically around 2.0-3.0 ppm.[6]

  • Pyrrolo[2,1-f][1][2][3]triazine Core: This fused heterocyclic system possesses a unique electronic distribution. Protons on the five-membered pyrrole ring and the six-membered triazine ring will have distinct chemical shifts, which can be predicted by comparing with known analogs.[7]

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR data for the target compound, assuming acquisition in a standard solvent like DMSO-d₆. These predictions are based on data from analogous structures and established substituent effects.[4][7]

Position Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H4~8.0 - 8.2Singlet (s)-1HProton on the triazine ring, typically downfield.
H6~7.0 - 7.2Doublet (d)~4.0 - 5.01HCoupled to H7, deshielded by adjacent Br.
H7~6.8 - 7.0Doublet (d)~4.0 - 5.01HCoupled to H6, generally upfield in the pyrrole moiety.
SCH₃~2.5 - 2.7Singlet (s)-3HCharacteristic shift for a methylsulfanyl group.
Predicted ¹³C NMR Chemical Shifts

Carbon chemical shifts in aromatic systems appear in the 120-150 ppm range.[6] The presence of heteroatoms and substituents causes significant variations.

Position Predicted δ (ppm) Assignment Rationale
C2~160 - 165Carbon attached to sulfur and two nitrogen atoms, expected to be significantly downfield.
C4~145 - 150Aromatic carbon in the triazine ring.
C4a~125 - 130Bridgehead carbon.
C5~110 - 115Carbon bearing the bromine atom; heavy atom effect can cause upfield or downfield shifts.[8]
C6~115 - 120Aromatic carbon adjacent to the brominated carbon.
C7~118 - 123Aromatic carbon in the pyrrole moiety.
C7a~130 - 135Bridgehead carbon.
SCH₃~15 - 20Aliphatic carbon of the methyl group.

Detailed Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol for NMR Sample Preparation

This protocol ensures the sample is free from contaminants and particulates that can degrade spectral quality.[9]

Materials:

  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of at least 99.8% isotopic purity

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter (0.22 µm)

  • Small vial for dissolution

  • Internal Standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For a standard ¹H spectrum, 5-10 mg is sufficient.[10] For a ¹³C spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[11]

  • Dissolution: Gently swirl or vortex the vial to fully dissolve the compound. If necessary, gentle warming or sonication can be applied, but ensure the compound is stable under these conditions.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Transfer the solution from the vial through the pipette into the NMR tube. This step removes any suspended solid particles which would severely degrade the magnetic field homogeneity, leading to broad spectral lines.[9]

  • Volume Check: Ensure the final solvent height in the NMR tube is approximately 5 cm (or 0.6-0.7 mL), which is the optimal height for most modern NMR probes.[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

start Start: Weigh Compound (5-50 mg) dissolve Add Deuterated Solvent (0.7 mL) & Dissolve start->dissolve filter Filter Solution into NMR Tube (via Glass Wool Plug) dissolve->filter check_vol Adjust Volume to ~5 cm Height filter->check_vol cap Cap and Label Tube check_vol->cap end_node Ready for NMR Acquisition cap->end_node

Caption: Workflow for NMR Sample Preparation.

Protocol for NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard 1D Proton (zg30 pulse program or equivalent)

  • Solvent: As prepared (e.g., DMSO-d₆)

  • Temperature: 298 K

  • Number of Scans (NS): 8 to 16 (adjust based on concentration)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds (a longer delay ensures proper T1 relaxation for quantitative integration)

  • Spectral Width (SW): ~20 ppm (centered around 6-7 ppm)

  • Referencing: Calibrate the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or use internal TMS at 0.00 ppm.

¹³C{¹H} NMR Acquisition:

  • Experiment: Standard 1D Carbon with proton decoupling (zgpg30 or equivalent)

  • Solvent: As prepared

  • Temperature: 298 K

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and experiment time)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): ~220-250 ppm (centered around 100-120 ppm)

  • Referencing: Calibrate the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[13]

Recommended 2D NMR Experiments (for full assignment):

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, invaluable for assigning carbons with attached protons (e.g., C6-H6, C7-H7).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over 2-3 bonds. This is essential for assigning quaternary (non-protonated) carbons by observing correlations from nearby protons.[14] For example, the SCH₃ protons should show HMBC correlations to C2.

Conclusion

The structural elucidation of novel heterocyclic compounds like 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is fundamentally reliant on high-resolution NMR spectroscopy. By understanding the predictable electronic effects of substituents and employing rigorous, standardized protocols for sample preparation and data acquisition, researchers can confidently verify molecular structures. The predicted chemical shifts and detailed methodologies provided in this application note serve as a robust starting point for the analysis of this compound and its derivatives, ensuring data integrity and accelerating research in medicinal and synthetic chemistry.

References

  • Aromatics - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • (Br) Bromine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Hertkorn, N., et al. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(1), 1-10. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Michigan State University. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. (n.d.). ChemWhat. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. Retrieved from [Link]

  • Interpretation of the H-1 NMR spectrum of bromoethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Stýskala, J., Slouka, J., & Cankař, P. (2008). Synthesis and Study of Reactivity of Pyrrolo[3,2-e][1][2][3]-triazine System. Heterocycles, 75(5), 1087-1095. Retrieved from [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. Retrieved from [Link]

  • Shielding in NMR. (n.d.). University of Calgary. Retrieved from [Link]

  • Yalçın, İ., et al. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry, 19, 1483-1492. Retrieved from [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • NMR Sample Preparation. (2013, September 9). Western University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Supplementary Information for Chemical Science. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Papakyriakou, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Molecules, 29(5), 1139. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2023). MDPI. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). University of Nigeria. Retrieved from [Link]

  • Frolova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7685. Retrieved from [Link]

  • Chemical shift assignment of mono- and di-bromo triimidazo[1,2-a:1',2'-c:1'',2''-e][1][5][15]triazine derivatives by DFT/NMR integrated approach. (n.d.). AIR Unimi. Retrieved from [Link]

  • Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. (2019, March 12). Chemistry Stack Exchange. Retrieved from [Link]

  • Siskos, M. G., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(9), 16738-16754. Retrieved from [Link]

  • 1 H-NMR and 13 C-NMR data of compounds 5e-h (Scheme 1) and 8 (Scheme 2). (n.d.). ResearchGate. Retrieved from [Link]

  • Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine in Drug Discovery

Executive Summary & Strategic Rationale The pyrrolo[2,1-f][1,2,4]triazine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Because it is an isostere of biologically ubiquitous purines and pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Because it is an isostere of biologically ubiquitous purines and pyrimidines, it serves as the structural foundation for numerous FDA-approved drugs and clinical candidates, including broad-spectrum antivirals (e.g., Remdesivir) and potent tyrosine kinase inhibitors targeting VEGFR, FGFR, and JAK[1][2].

In the synthesis of these complex active pharmaceutical ingredients (APIs), 5-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine acts as a critical, bifunctional building block[3]. The strategic value of this specific intermediate lies in its orthogonal reactivity :

  • The 5-Bromo Position : Located on the electron-rich pyrrole ring, this site is highly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid introduction of diverse aryl or heteroaryl pharmacophores.

  • The 2-Methylsulfanyl (Thioether) Position : Located on the electron-deficient triazine ring, this group remains inert during palladium-catalyzed cross-coupling. Post-coupling, it serves as a "masked" leaving group that can be oxidized to a sulfone or sulfoxide, enabling late-stage SN​Ar displacement by various amines or nucleophiles to finalize the API structure.

OrthogonalStrategy A 5-Br, 2-SMe Pyrrolotriazine B Suzuki Coupling (C5 Position) A->B Pd cat. C 5-Aryl, 2-SMe Intermediate B->C D Thioether Oxidation (mCPBA) C->D [O] E 5-Aryl, 2-SO2Me Intermediate D->E F SNAr Displacement (Amination) E->F NHR1R2 G Target API Scaffold F->G

Caption: Orthogonal functionalization workflow of 5-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine.

Mechanistic Causality in Reaction Design

When designing a Suzuki-Miyaura coupling for this specific heterocycle, standard conditions often result in sluggish conversion or catalyst deactivation. Understanding the causality behind the reagent selection is paramount for a successful, high-yielding protocol.

  • Overcoming Heteroatom Coordination : The pyrrolo[2,1-f][1,2,4]triazine core contains multiple nitrogen atoms (including a bridgehead nitrogen) and a sulfur atom. These Lewis basic sites can coordinate to the palladium(II) intermediate, creating off-cycle resting states that poison the catalyst.

  • Catalyst Selection : To prevent this, Pd(dppf)Cl2​⋅CH2​Cl2​ is the optimal pre-catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium center. This not only accelerates the reductive elimination step but also sterically shields the metal from unwanted coordination by the substrate's heteroatoms.

  • Base and Solvent Causality : A biphasic system of 1,4-Dioxane and Water (4:1) combined with K3​PO4​ provides the ideal environment. Dioxane effectively solubilizes the organic substrate and the boronic acid, while water dissolves the inorganic base. The interface facilitates the formation of the reactive boronate complex ( Ar-B(OH)3−​ ), which is essential for the transmetalation step. K3​PO4​ is chosen over weaker bases like Na2​CO3​ because its higher basicity provides a stronger thermodynamic driving force for transmetalation without causing hydrolytic degradation of the triazine core.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)-Ar-Br] Pd0->OA + 5-Br-Pyrrolotriazine TM Transmetalation [Pd(II)-Ar-Ar'] OA->TM + Aryl-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - 5-Aryl-Pyrrolotriazine

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5 position of the pyrrolotriazine core.

Optimization Matrix (Quantitative Data)

The following table summarizes the optimization landscape for coupling phenylboronic acid to the 5-bromo position. Data reflects the necessity of bidentate ligands and strong, soluble bases.

Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Conversion (%)*Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%38%
Pd(PPh3​)4​ K3​PO4​ 1,4-Dioxane/ H2​O 9060%52%
Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/ H2​O 10085%78%
Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O 90 >98% 92%

*Conversion determined by LC-MS integration at 254 nm after 4 hours.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By verifying the specific mass-to-charge ( m/z ) ratios at each checkpoint, the scientist ensures the integrity of the reaction before proceeding to downstream steps.

Materials & Stoichiometry
  • Starting Material (SM) : 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (1.0 mmol, 244 mg)

  • Coupling Partner : Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst : Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg)

  • Base : Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 637 mg)

  • Solvent : 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Critical Step)

  • Charge a 20 mL microwave vial or Schlenk flask with the SM, phenylboronic acid, and K3​PO4​ .

  • Add the 1,4-Dioxane and H2​O .

  • Causality Check : Degas the biphasic mixture by sparging with Argon or Nitrogen for at least 10 minutes. Why? Oxygen promotes the homocoupling of boronic acids (yielding biphenyl) and rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst under a positive stream of inert gas, then seal the vessel.

Step 2: Execution & In-Process Control (IPC)

  • Heat the reaction mixture to 90 °C in an oil bath or heating block with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Validation Checkpoint 1 (1 Hour) : Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Expected Observation: The SM presents as a distinct 1:1 isotopic doublet at m/z 244 / 246 [M+H]+ due to the 79Br and 81Br isotopes.

    • Success Criteria: Disappearance of the 244/246 doublet and the emergence of a single product peak at m/z 242 [M+H]+ (for the phenyl-coupled product).

  • Continue heating until LC-MS confirms >95% consumption of the SM (typically 2–4 hours).

Step 3: Quench & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Causality Check : Add 0.5 g of a silica-based palladium scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of L-cysteine (10% w/v). Why? Residual palladium not only darkens the final product but can cause false positives in downstream biological kinase assays by binding to the assay proteins.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically eluting around 15-25% EtOAc).

  • Validation Checkpoint 2 : The purified 5-phenyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine should appear as a highly UV-active spot on TLC ( Rf​≈0.4 in 3:1 Hexanes/EtOAc) and yield a white to pale-yellow solid.

Downstream Validation (Proof of Utility)

To prove the utility of the orthogonal 2-methylsulfanyl handle, the resulting intermediate must be activated for nucleophilic aromatic substitution ( SN​Ar ).

  • Oxidation : Treat the purified intermediate with m-CPBA (2.5 eq) in Dichloromethane at 0 °C to room temperature for 2 hours.

    • Validation : LC-MS will show a mass shift of +32 Da (from m/z 242 to m/z 274), confirming the quantitative conversion of the thioether (-SMe) to the sulfone (- SO2​Me ).

  • Displacement : The resulting sulfone can be treated with a primary or secondary amine (e.g., cyclopentylamine) and N,N-Diisopropylethylamine (DIPEA) in NMP at 80 °C. The electron-deficient triazine ring allows for rapid displacement of the sulfone, yielding the final 2-amino-5-arylpyrrolo[2,1-f][1,2,4]triazine API scaffold.

References

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors ResearchGate[Link][1]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety Researcher.life[Link][4]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines ACS Omega[Link][3]

  • Drugs containing pyrrolo[2,1-f][1,2,4]triazine moiety ResearchGate[Link][2]

Sources

Application

Application Notes and Protocols: In Vitro Assay Preparation Using 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Precursors

Application Notes and Protocols: In Vitro Assay Preparation Using 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine Precursors Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Motif in Ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: In Vitro Assay Preparation Using 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine Precursors

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a structurally significant and versatile scaffold in modern medicinal chemistry.[4] First synthesized in the late 1970s, its potential was fully realized with the rise of targeted therapies, particularly in the field of protein kinase inhibition.[4] This unique heterocyclic system is now recognized as a "privileged" template, forming the core of numerous inhibitors targeting a diverse range of kinases implicated in diseases such as cancer.[5][6] The core structure effectively mimics the hinge-binding motifs of ATP, making it an ideal starting point for the development of potent and selective kinase inhibitors.[2]

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Anaplastic Lymphoma Kinase (ALK).[2][5][6][7] The precursor, 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, serves as a critical building block for creating libraries of these targeted inhibitors. The bromine atom at the 5-position provides a convenient handle for synthetic diversification through various cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of novel compounds derived from 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine precursors. We will delve into the foundational biochemical and cell-based assays essential for the initial stages of a drug discovery campaign, focusing on the "why" behind each step to ensure robust and reproducible data generation.

Experimental Strategy: A Tiered Approach to Characterization

A logical, tiered approach is crucial for efficiently evaluating a new chemical series. This workflow ensures that resources are focused on the most promising compounds. Our recommended strategy begins with broad, high-throughput biochemical screening to identify initial hits, followed by more complex cell-based assays to confirm on-target activity in a physiological context.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Cellular Activity & Cytotoxicity cluster_2 Tier 3: Target Engagement & Selectivity a Compound Library Synthesis (from 5-Bromo-2-(methylsulfanyl) pyrrolo[2,1-f][1,2,4]triazine) b High-Throughput Biochemical Kinase Assay (e.g., Kinase-Glo®, ADP-Glo™) a->b c IC50 Determination for Active Compounds b->c d Cell-Based Proliferation/Viability Assay (e.g., MTT, MTS) c->d Advance Hits e GI50/IC50 Determination in Cancer Cell Lines d->e f Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein) e->f Confirm On-Target Effect g Kinase Selectivity Profiling (Panel Screening) f->g

Caption: Tiered in vitro assay workflow for novel kinase inhibitors.

Part 1: Biochemical Kinase Activity Assays

The first critical step is to determine if the synthesized compounds directly inhibit the activity of the target kinase in a purified, cell-free system. This provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.[8] Luminescence-based assays are widely adopted for their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[9][10]

Principle of Luminescence-Based Kinase Assays

Protein kinases catalyze the transfer of the gamma-phosphate from ATP to a substrate. Luminescence-based assays quantify kinase activity by measuring the amount of ATP remaining (product-focused) or ADP produced (substrate-focused) after the kinase reaction.[10]

  • ATP Depletion (e.g., Kinase-Glo®): This format uses a luciferase enzyme that produces light in the presence of ATP. As the kinase consumes ATP, the luminescence signal decreases. This inverse relationship allows for the quantification of kinase activity.[11][12]

  • ADP Formation (e.g., ADP-Glo™): This is a two-step assay. First, remaining ATP is depleted. Then, ADP is converted back to ATP, which is then detected by luciferase. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.[13][14]

G cluster_0 Kinase-Glo® (ATP Depletion) cluster_1 ADP-Glo™ (ADP Formation) kg_start Kinase Reaction (Kinase + Substrate + ATP) kg_atp ATP consumed kg_start->kg_atp kg_reagent Add Kinase-Glo® Reagent (Luciferase + Luciferin) kg_lum Luminescence (Inversely proportional to kinase activity) kg_reagent->kg_lum adp_start Kinase Reaction (Kinase + Substrate + ATP) adp_adp ADP produced adp_start->adp_adp adp_reagent1 Add ADP-Glo™ Reagent (Depletes remaining ATP) adp_reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) adp_reagent1->adp_reagent2 adp_lum Luminescence (Directly proportional to kinase activity) adp_reagent2->adp_lum

Caption: Principles of luminescence-based kinase assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol is designed to determine the IC50 value of a test compound against a target kinase.

Self-Validation and Controls:

  • Positive Control: A known inhibitor of the target kinase.[15]

  • Negative Control: DMSO vehicle (typically 0.1-1% final concentration).[16]

  • No Enzyme Control: To determine background signal.

  • No Inhibitor Control (100% Activity): To define the top of the assay window.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[17]

  • ATP solution

  • Test compounds derived from 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, serially diluted.

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare the kinase reaction buffer.

    • Prepare a solution of the kinase in reaction buffer at 2X the final desired concentration.

    • Prepare a solution of the substrate and ATP in reaction buffer at 2X the final desired concentration. Causality: Using 2X concentrations allows for the addition of equal volumes of enzyme and substrate/ATP solutions to the compound, simplifying the assay setup. The ATP concentration should ideally be at or below the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[17][18]

    • Prepare serial dilutions of the test compounds in reaction buffer containing DMSO. The final DMSO concentration in the assay should be kept constant across all wells.

  • Assay Plate Setup (Example for 384-well plate, 10 µL final volume):

    • Add 2.5 µL of the appropriate control or serially diluted test compound to the wells.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "No Enzyme" control wells (add 2.5 µL of reaction buffer instead).

    • Pre-incubate the plate for 15-20 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.[16]

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Mix the plate gently on an orbital shaker.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.[17]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (average of "No Enzyme" wells) from all other readings.

    • Normalize the data by setting the average signal from the "No Inhibitor" wells to 100% activity and the "Positive Control" or highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/TimeRationale
Final Kinase Conc. Enzyme-dependent (e.g., 1-10 nM)Should be in the linear range of the assay.
Final ATP Conc. ≤ Km value for the kinaseIncreases sensitivity for ATP-competitive inhibitors.[18]
Final Substrate Conc. ≥ Km value for the substrateEnsures the reaction is not substrate-limited.
Incubation Time 30-120 minutesMust be within the linear phase of the reaction.
Final DMSO Conc. ≤ 1%High concentrations can inhibit kinase activity.[18]

Part 2: Cell-Based Assays for Proliferation and Viability

While biochemical assays are essential for determining direct inhibitory potency, they do not predict a compound's effect in a cellular environment.[19] Cell-based assays are critical for assessing whether a compound can penetrate the cell membrane, engage its target in a complex milieu, and elicit a desired biological response, such as inhibiting cancer cell growth.[20][21][22]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][23] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][24] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active (living) cells.[3][23]

G cluster_0 MTT Assay Workflow a Seed Cells in 96-well Plate b Treat with Test Compound (72h incubation) a->b c Add MTT Reagent (4h incubation) b->c d Mitochondrial Dehydrogenase (in viable cells) c->d e Yellow MTT -> Purple Formazan d->e f Add Solubilization Solution (e.g., SDS-HCl) e->f g Measure Absorbance (~570 nm) f->g

Caption: Workflow for the MTT cell viability assay.

Protocol 2: MTT Cell Proliferation Assay

This protocol is designed to determine the concentration at which a test compound inhibits 50% of cell growth (GI50).

Self-Validation and Controls:

  • Positive Control: A known cytotoxic agent or an established inhibitor for the cell line's driving kinase.

  • Negative Control: DMSO vehicle.

  • Blank Control: Media only (no cells) to measure background absorbance.[23]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on EGFR signaling if testing an EGFR inhibitor).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[23][24]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[25]

  • Sterile 96-well flat-bottom tissue culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to the desired density (e.g., 2,000-10,000 cells/well, optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or controls.

    • Incubate the plate for 72 hours in a humidified incubator. Causality: A 72-hour incubation period is standard for assessing anti-proliferative effects and allows for multiple cell doubling times.

  • MTT Labeling and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

    • Return the plate to the incubator for 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.[1][3]

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.[1] Causality: An overnight incubation ensures complete solubilization of the formazan, leading to more accurate and reproducible absorbance readings.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm).[1][23] A reference wavelength of >650 nm can be used to subtract background noise.[1][23]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control wells.

    • Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the GI50 value.

ParameterRecommended ConditionRationale
Cell Seeding Density 2,000-10,000 cells/wellMust be optimized to ensure cells are in logarithmic growth phase at the end of the assay.
Compound Incubation 72 hoursStandard duration to assess anti-proliferative effects.
MTT Incubation 4 hoursAllows for sufficient formazan formation without toxicity from the MTT reagent itself.[1][3]
Absorbance Wavelength 570 nmCorresponds to the peak absorbance of the solubilized formazan product.[3]

Conclusion and Future Directions

The protocols detailed herein provide a robust framework for the initial in vitro evaluation of novel kinase inhibitors derived from 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. Successful identification of compounds with potent biochemical activity and on-target cellular effects using these methods serves as a critical foundation for advancing candidates into more complex studies.

Subsequent steps in the drug discovery cascade would include:

  • Cellular Target Engagement Assays: Confirming that the compound binds to the intended kinase within the cell (e.g., via Western blotting for downstream substrate phosphorylation or using cellular thermal shift assays).

  • Kinase Selectivity Profiling: Screening lead compounds against a broad panel of kinases to assess their selectivity profile and identify potential off-target liabilities.[15]

  • Advanced Cell-Based Assays: Investigating effects on apoptosis, cell cycle, and specific signaling pathways.[22][26]

  • In Vivo Studies: Evaluating the pharmacokinetics, pharmacodynamics, and efficacy of promising compounds in animal models.[15]

By systematically applying this tiered in vitro testing strategy, researchers can efficiently identify and prioritize promising drug candidates, accelerating the journey from chemical precursor to potential therapeutic.

References

  • Norman, P. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(23), 5619-5632. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Mederski, W. W. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors (Doctoral dissertation, Technische Universität München). Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie : casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86. Retrieved from [Link]

  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Jiang, T., & He, L. (2016). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 17(10), 1716. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved from [Link]

  • Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(3), 156-168. Retrieved from [Link]

  • Jiffar, T., & Bohn, L. M. (2011). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in molecular biology (Clifton, N.J.), 756, 133–146. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Marsilje, T. H., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 5867-5885. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 19(11), 3394. Retrieved from [Link]

  • Gardyan, M. W., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Retrieved from [Link]

  • Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & medicinal chemistry letters, 27(18), 4238–4246. Retrieved from [Link]

  • Montessuit, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 107. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol, 12(15), e4493. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Adams, J. A. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 693, 143-155. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. Retrieved from [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 141-154. Retrieved from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1985-2009. Retrieved from [Link]

  • Cee, V. J., et al. (2011). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of a Pyrrolo[2,1-f][1][2][3]triazine Kinase Scaffold. The Journal of Organic Chemistry, 76(18), 7385-7393. Retrieved from [Link]

  • Perdic, M., et al. (2011). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2011(6), 263-277. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7654. Retrieved from [Link]

  • NextSDS. (n.d.). 5‐bromo‐2‐(methylsulfanyl)pyrrolo[2,1‐ f][1][2][3]triazine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine , a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine , a highly privileged N-fused heterocyclic scaffold critical for the development of kinase inhibitors and antiviral C-nucleosides[1].

Below, you will find our field-validated troubleshooting FAQs, mechanistic insights, and a self-validating experimental protocol designed to maximize your reaction yield and regioselectivity.

I. Synthetic Pathway & Mechanistic Workflow

To avoid the poor regioselectivity associated with late-stage bromination of the highly electron-rich pyrrolo[2,1-f][1,2,4]triazine core, our optimized route utilizes a pre-brominated precursor (3-bromo-1H-pyrrole-2-carbonitrile). The workflow proceeds through electrophilic N-amination, followed by a base-mediated annulation with carbon disulfide, and highly selective S-methylation.

Pathway Step1 3-Bromo-1H-pyrrole- 2-carbonitrile Step2 1-Amino-3-bromo-1H- pyrrole-2-carbonitrile Step1->Step2 DPPH, NaH (N-Amination) Step3 Triazine-2-thione Intermediate Step2->Step3 CS2, KOH (Annulation) Step4 5-Bromo-2-(methylsulfanyl) pyrrolo[2,1-f][1,2,4]triazine Step3->Step4 MeI, K2CO3 (S-Methylation)

Fig 1: Chemoselective synthetic workflow for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine.

II. Troubleshooting Guides & FAQs

Q1: My N-amination yield of 3-bromo-1H-pyrrole-2-carbonitrile is consistently below 40%. How can I improve this? A1: The low yield is typically caused by the disproportionation of the amination reagent or competitive dimerization of the pyrrole. If using in situ generated chloramine (NH 2​ Cl), strict pH control (pH 11.5) is mandatory to prevent the formation of unstable dichloramine (NHCl 2​ ), as detailed in [2]. However, for the electron-deficient 3-bromo-pyrrole, we strongly recommend switching to an electrophilic amination reagent like O-(diphenylphosphinyl)hydroxylamine (DPPH) with NaH in DMF. DPPH provides a much higher effective concentration of the electrophilic nitrogen without the aqueous biphasic degradation pathways[1].

Q2: During the annulation step with CS 2​ , I observe a mixture of the desired 2-thione and uncyclized intermediates. What is the kinetic bottleneck? A2: The cyclization of the 1-amino-pyrrole-2-carbonitrile with carbon disulfide proceeds via an intermediate dithiocarbamate salt. The kinetic bottleneck is the subsequent intramolecular nucleophilic attack of the pyrrole amine onto the nitrile carbon[3]. To drive this to completion, ensure you are using a sufficiently strong base (e.g., KOH in refluxing absolute ethanol) and maintain reflux for at least 8-12 hours. Premature cooling will trap the reaction at the acyclic dithiocarbamate stage.

Q3: In the final S-methylation step, I am getting significant amounts of N-methylated byproducts. How do I control the regioselectivity? A3: The pyrrolo[2,1-f][1,2,4]triazine-2-thione core exhibits tautomerism, presenting both sulfur and nitrogen nucleophiles. Sulfur is a "soft" nucleophile, while nitrogen is "hard." Using excess base or highly polar aprotic solvents (like DMF) increases the hardness of the system, promoting unwanted N-methylation. To strictly favor S-methylation (yielding the 2-methylsulfanyl derivative), conduct the methylation in a protic solvent (EtOH) or a less polar solvent mixture, use exactly 1.05 equivalents of Methyl Iodide (MeI), and employ a mild base like K 2​ CO 3​ rather than NaH[4].

III. Quantitative Data: Parameter Optimization

Use the following data matrix to benchmark your experimental choices against field-validated yields.

Reaction StepReagent SystemSolvent / TempMajor Byproduct RiskExpected Yield
N-Amination NH 3​ / NaOCl (Chloramine)MTBE/H 2​ O, 0 °CPyrrole dimerization35 - 45%
N-Amination DPPH / NaHDMF, 0 °C to RTUnreacted starting material75 - 85%
Annulation CS 2​ / NaHTHF, RefluxAcyclic dithiocarbamate40 - 50%
Annulation CS 2​ / KOHEtOH, RefluxHydrolysis of nitrile80 - 88%
S-Methylation MeI (1.5 eq) / NaHDMF, RTN-methylated isomer50 - 60%
S-Methylation MeI (1.05 eq) / K 2​ CO 3​ EtOH/H 2​ O, 0 °CDisulfide formation90 - 95%
IV. Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure causality and self-validation at each stage.

Step 1: Synthesis of 1-Amino-3-bromo-1H-pyrrole-2-carbonitrile
  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases. Visual Cue: The solution will turn a deep, clear yellow.

  • Amination: Add DPPH (1.1 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a more polar spot ( Rf​≈0.25 ). LC-MS should confirm the M+H peak at m/z 186/188 (bromine isotope pattern).

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Step 2: Annulation & S-Methylation (One-Pot Sequence)
  • Annulation: Dissolve the crude 1-amino intermediate (1.0 eq) in absolute ethanol (0.15 M). Add KOH (2.0 eq) and Carbon Disulfide (CS 2​ , 3.0 eq).

  • Cyclization: Heat the mixture to gentle reflux (75 °C) for 10 hours.

  • Validation Checkpoint 2: The reaction mixture will transition from a pale yellow solution to a thick orange suspension as the intermediate thione precipitates. An aliquot neutralized with HCl should show the cyclized thione mass (m/z 244/246) via LC-MS[5].

  • S-Methylation: Cool the reaction mixture strictly to 0 °C. Add K 2​ CO 3​ (1.5 eq) followed by the dropwise addition of Methyl Iodide (MeI, 1.05 eq). Stir for 2 hours at 0 °C.

  • Final Validation: LC-MS must show the disappearance of the thione mass and the emergence of the target 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (m/z 258/260).

  • Isolation: Pour the mixture into ice water. The target compound will precipitate as a solid. Filter, wash with cold water, and recrystallize from acetonitrile to achieve >98% HPLC purity[4].

V. References
  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (PMC). Available at:[Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Organic Process Research & Development. Available at:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI Molecules. Available at:[Link]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine Welcome to the technical support guide for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support guide for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (CAS: 1233181-67-3). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this and similar heterocyclic compounds. Given the limited publicly available solubility data for this specific molecule, this guide provides a systematic, first-principles approach to troubleshooting and overcoming these challenges in various organic solvents.[4][5]

Understanding the Molecule: A Structural Perspective

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a unique heterocyclic compound. Its structure, featuring a fused pyrrolotriazine core, a bromine atom, and a methylsulfanyl group, suggests a molecule with moderate polarity and a tendency towards crystallinity.[4][5][6] Such characteristics can often lead to limited solubility in common organic solvents, a frequent hurdle in drug discovery and development.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced formulation strategies.

Q1: I'm starting a new project with 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. Which organic solvent should I try first?

Answer: For a novel compound with unknown solubility, a systematic screening of solvents across a polarity range is the most effective initial approach. Based on the structure, which contains both polar (N, S) and non-polar (aromatic rings, methyl group) features, its solubility is likely to be favored in moderately polar to polar aprotic solvents.

Recommended Initial Solvent Screening Protocol:

  • Weighing: Accurately weigh a small, consistent amount of the compound (e.g., 1 mg) into separate, small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.

  • Observation & Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If not fully dissolved, proceed with the "Stepwise Troubleshooting Workflow."

Table 1: Recommended Initial Solvents for Screening

Solvent NamePolarity Index (P')Rationale
Dichloromethane (DCM)3.1A good starting point for many organic compounds.
Tetrahydrofuran (THF)4.0A slightly more polar ether that can dissolve a wide range of compounds.
Acetone5.1A common, moderately polar solvent.[9]
Acetonitrile (ACN)5.8A polar aprotic solvent often used in chromatography and reactions.[9]
N,N-Dimethylformamide (DMF)6.4A highly polar aprotic solvent, often effective for poorly soluble compounds.[9][10]
Dimethyl Sulfoxide (DMSO)7.2A very strong, polar aprotic solvent, frequently used for creating high-concentration stock solutions of research compounds.[9][10][11]

Polarity Index values are relative measures of solvent polarity.[9]

Q2: The compound did not dissolve in my initial solvent choice. What is the next logical step?

Answer: If initial attempts at dissolution fail, a systematic approach involving physical methods should be employed before moving to more complex solvent systems.

dot

Caption: Stepwise Troubleshooting Workflow.

Detailed Protocol for Physical Dissolution Enhancement:

  • Vigorous Vortexing: Ensure the sample has been vortexed for at least 1-2 minutes.

  • Gentle Warming: The solubility of most organic solids increases with temperature.[2][3][12] Warm the vial in a water bath or on a heat block to 40-50°C for 5-10 minutes. Caution: Be mindful of the solvent's boiling point and the compound's thermal stability.

  • Sonication: If the compound remains insoluble, place the vial in an ultrasonic bath for 5-15 minutes.[13] Sonication uses sound energy to agitate particles and can significantly speed up dissolution by breaking intermolecular interactions.[13][14][15]

  • Visual Inspection: After each step, visually inspect the solution against a dark background to confirm if all solid material has dissolved.

Q3: I've tried heating and sonication, but the compound is still not dissolving. Should I consider a solvent mixture?

Answer: Yes, if single solvents are ineffective, using a co-solvent system is a powerful next step. Co-solvents are water-miscible organic solvents that, when mixed, can significantly enhance the solubility of poorly soluble compounds.[16] The goal is to create a solvent environment with a polarity that is "just right" for the solute.

dot

Co_Solvent_Strategy cluster_0 Solvent Polarity Spectrum cluster_1 Co-Solvent Mixture Non-Polar Hexane Toluene Moderately Polar DCM THF Ethyl Acetate Mixture High Polarity Solvent (e.g., DMSO) Lower Polarity Solvent (e.g., DCM) Moderately Polar->Mixture:f1 Polar Aprotic Acetone ACN DMF DMSO Polar Aprotic->Mixture:f0

Caption: Co-Solvent Selection Logic.

Common Co-Solvent Systems to Try:

  • Dichloromethane/Methanol: Start with a high ratio of DCM and titrate in methanol.

  • Tetrahydrofuran/Ethanol: A versatile combination for a range of polarities.

  • Dimethyl Sulfoxide/Dichloromethane: For very stubborn solubility issues, a small percentage of DMSO in DCM can be highly effective.

Experimental Protocol for Co-Solvent Screening:

  • Add the primary solvent (e.g., 900 µL of DCM) to a vial containing your compound.

  • While vortexing, add the co-solvent (e.g., methanol) in small increments (e.g., 10-20 µL).

  • After each addition, allow time for dissolution. Continue adding the co-solvent until the compound dissolves or you reach a predetermined ratio (e.g., 1:1).

Q4: My application requires a specific solvent where the compound is insoluble. Are there any other options?

Answer: Yes, if you are constrained to a particular solvent system, solubility-enhancing excipients can be employed. These are auxiliary substances added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).[17][18]

Table 2: Common Solubility-Enhancing Excipients

Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Pluronic® F-68Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous or polar environments.[19][20]
Polymers Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)Can form amorphous solid dispersions, preventing the compound from crystallizing and thereby increasing its solubility.[17][18][21]
Cyclodextrins β-Cyclodextrin, HP-β-CDThese have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[19][21]

Considerations for Using Excipients:

  • Compatibility: Ensure the chosen excipient is compatible with your downstream application (e.g., cell-based assays, in vivo studies).

  • Concentration: Use the lowest effective concentration of the excipient to avoid potential interference with your experiment.

  • Preparation: Formulations with excipients may require specific preparation methods, such as thin-film hydration or sonication, to ensure proper incorporation of the compound.

Advanced Considerations & Best Practices

  • Solid-State Properties: The solubility of a compound can be influenced by its solid-state form (e.g., crystalline vs. amorphous).[22] Amorphous forms are generally more soluble than their crystalline counterparts. If you are consistently facing solubility issues, it may be beneficial to investigate the solid-state properties of your compound.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can dramatically impact solubility.[23] While 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is not strongly acidic or basic, minor pH adjustments in buffered solutions could have an effect.

  • Freshly Prepared Solutions: For many poorly soluble compounds, it is best to prepare solutions fresh for each experiment. Over time, even in organic solvents, compounds can precipitate out of solution, especially if stored at lower temperatures.[11]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate and overcome the solubility challenges associated with 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine and other poorly soluble compounds, enabling the progression of their research and development activities.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4). Retrieved from [Link]

  • 13.4 Effects of Temperature and Pressure on Solubility. (n.d.). Retrieved from [Link]

  • Solvents and Polarity - Chemistry. (n.d.). Retrieved from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved from [Link]

  • Sonication - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. (2016, May 7). Retrieved from [Link]

  • Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water ? | ResearchGate. (2017, August 15). Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine, 5-bromo-2-chloro - NextSDS. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Technical Support Center: Recrystallization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine Welcome to the technical support center for the purification of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for the purification of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your purification process effectively.

I. Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

  • Core Structure: The fused pyrrolo[2,1-f][1][2][3]triazine system is a nitrogen-rich heterocycle. This suggests a degree of polarity and the potential for hydrogen bonding with protic solvents.

  • Substituents:

    • The bromo- group is an electron-withdrawing and hydrophobic substituent, which will influence the overall polarity and solubility.

    • The methylsulfanyl- group (-SMe) is a weakly polarizable group that can participate in dipole-dipole interactions.

  • Overall Polarity: The molecule possesses a moderate polarity. It is not excessively polar but is also not a simple hydrocarbon. This intermediate polarity is key to selecting an appropriate recrystallization solvent.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the recrystallization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine and similar heterocyclic compounds.

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

An ideal single solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2][4] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.[4]

Q2: I don't have a specific solvent mentioned in a procedure. How do I choose a suitable alternative?

The principle of "like dissolves like" is a good starting point.[1] Given the moderate polarity of the target molecule, you should start by testing solvents in the mid-range of polarity. Extremely non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water may not dissolve it at all. Based on published procedures for similar pyrrolotriazine derivatives, good candidates to test would include ethanol, acetonitrile, ethyl acetate, and mixtures involving these solvents.[5][6]

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[7] Here are several strategies to address this:

  • Re-heat and add more solvent: The most common reason is that the solution is too concentrated.[7] Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

  • Slow down the cooling process: Rapid cooling encourages supersaturation and oiling.[7] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Use a solvent mixture: If a single solvent consistently leads to oiling, a two-solvent system may be necessary.

Q4: The solution is colored. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use a minimal amount (e.g., a spatula tip) as excess charcoal can adsorb your product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[2]

Q5: No crystals are forming, even after cooling in an ice bath. What's the problem?

This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[7] If the solution is not saturated at room temperature, crystals will not form. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool again.[3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[7] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the air-liquid interface.[1][7] This creates microscopic scratches that provide nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound, if available.[7] This provides a template for crystal formation.

III. Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the recrystallization of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. The solvent is unsuitable. 2. Not enough solvent has been added.1. Select a more polar solvent. 2. Add more solvent in small increments until the solid dissolves.
Premature crystallization during hot filtration. 1. The solution cooled down too quickly. 2. The filtration apparatus was cold.1. Use a stemless funnel. 2. Pre-heat the funnel and receiving flask with hot solvent vapor. 3. Add a small excess of solvent before filtration and boil it off later.
Low recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not ice-cold.[1] 3. The compound is more soluble than anticipated at low temperatures.1. Reduce the volume of solvent used for recrystallization.[7] 2. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] 3. Cool the filtrate in a colder bath (e.g., dry ice/acetone) to see if more crystals form.
Crystals are very fine or appear as a powder. 1. The solution was cooled too rapidly.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1]

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be found.[2]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound. Add a few drops of the chosen solvent (e.g., ethanol, acetonitrile) and observe the solubility at room temperature. Heat the test tube in a water bath and observe if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the compound just dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely before determining the melting point and yield.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility properties.[2] It involves a "good" solvent in which the compound is soluble at all temperatures, and a "bad" (or anti-solvent) in which the compound is insoluble.[2][8] The two solvents must be miscible.[2] For our target molecule, a potential system could be Dichloromethane (good solvent) and Hexane (bad solvent), or Ethanol (good solvent) and Water (bad solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the same solvent mixture or just the "bad" solvent (ice-cold) for washing.

V. Visualizing the Workflow

Single-Solvent Recrystallization Workflow

A Dissolve Crude Compound in Minimal Hot Solvent B Hot Gravity Filtration (If Insoluble Impurities Present) A->B Soluble Impurities Remain in Solution C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D Induces Further Crystallization E Vacuum Filtration to Collect Crystals D->E F Wash with Ice-Cold Solvent E->F G Dry Pure Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Logic for Crystal Formation

Start Solution Cooled, No Crystals Formed Check_Conc Is the solution oversaturated? Start->Check_Conc Add_Solvent Too much solvent used Check_Conc->Add_Solvent No Supersat Supersaturated Solution Check_Conc->Supersat Yes Boil_Off Boil off some solvent and re-cool Add_Solvent->Boil_Off Success Crystals Form Boil_Off->Success Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Supersat->Induce Induce->Success

Caption: Decision tree for inducing crystallization.

VI. Recommended Solvents for Initial Screening

Based on the structure of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine and literature precedents for similar compounds, the following solvents should be prioritized for screening.

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol 5.278Often a good choice for moderately polar compounds. Used for recrystallizing a bromophenyl-triazine derivative.[5]
Acetonitrile 6.282A polar aprotic solvent, effective for many nitrogen heterocycles. Used for recrystallizing a diphenylpyrrolo-triazine derivative.[5]
Ethyl Acetate 4.377A moderately polar solvent, good for compounds that are too soluble in alcohols.
Isopropanol 4.382Similar to ethanol but slightly less polar.
Toluene 2.4111A non-polar aromatic solvent, may be useful if the compound is too soluble in more polar options.
Dichloromethane 3.440A good solvent for dissolving many organics, but its low boiling point can make recrystallization tricky. Often used in a two-solvent system with hexanes.

VII. References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization (chemistry). (2023). In Wikipedia. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). A-Star. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Baklanov, A. M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Khabarov, V. V., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines. Structural Chemistry, 32(5), 1895-1904. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Privileged Scaffolds: 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine vs. Traditional Pyrimidine Cores

A Comparative Guide to Privileged Scaffolds: 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine vs. Traditional Pyrimidine Cores Introduction: Beyond the Classics in Scaffold Design In the landscape of medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Privileged Scaffolds: 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine vs. Traditional Pyrimidine Cores

Introduction: Beyond the Classics in Scaffold Design

In the landscape of medicinal chemistry, certain molecular frameworks achieve the status of "privileged scaffolds" due to their consistent ability to bind to a wide range of biological targets and yield potent therapeutic agents.[1] For decades, the pyrimidine ring has been a cornerstone of this elite group. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) signals its fundamental biological relevance, making it a highly fruitful starting point for drug design.[2][3] Pyrimidine derivatives have found extensive applications as anticancer, antiviral, and antimicrobial agents, among others.[3][4]

However, the relentless pursuit of novel therapeutics with improved selectivity and pharmacokinetic profiles demands exploration beyond these traditional mainstays. This guide introduces the pyrrolo[2,1-f][5][6][2]triazine system, a fused bicyclic heterocycle that has emerged as a powerful and versatile alternative.[7][8] We will conduct an in-depth comparison of this modern scaffold, specifically focusing on the building block 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][5][6][2]triazine , against the well-established pyrimidine core, providing the data-driven insights necessary for strategic decisions in drug discovery programs.

Part 1: Physicochemical and Structural Analysis

The fundamental differences in the topology of these two scaffolds dictate their behavior in biological systems. The pyrimidine core is a monocyclic, π-deficient aromatic heterocycle with two nitrogen atoms, which act as hydrogen bond acceptors.[6][9] In contrast, the pyrrolo[2,1-f][5][6][2]triazine system is a fused, bicyclic structure containing a bridgehead nitrogen. This fusion imparts significant structural rigidity and creates a unique three-dimensional arrangement of atoms and electronic properties.[7]

Diagram 1: Core Chemical Structures

cluster_0 Traditional Pyrimidine Scaffold cluster_1 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine a Pyrimidine Core a_img b Pyrrolo[2,1-f][1,2,4]triazine Derivative b_img

Caption: Comparison of the monocyclic pyrimidine core and the fused bicyclic pyrrolotriazine scaffold.

The fused nature of the pyrrolotriazine scaffold provides a more defined and rigid conformation compared to singly substituted pyrimidines. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the diverse placement of nitrogen atoms and the unique shape offer distinct vectors for chemical modification, allowing for fine-tuning of properties in ways not achievable with a simple pyrimidine ring.

PropertyRepresentative Pyrimidine (Thymine)5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][5][6][2]triazineRationale & Implication
Molecular Weight ( g/mol ) 126.11244.11[10]The larger pyrrolotriazine scaffold provides a more substantial framework for building complex molecules.
Hydrogen Bond Acceptors 23The pyrrolotriazine system offers an additional nitrogen for potential hydrogen bonding, influencing solubility and target interaction.
Hydrogen Bond Donors 20The core pyrrolotriazine lacks H-bond donors, a property that can be modulated with substituents to control membrane permeability.
Structural Rigidity Low (substituents rotate freely)High (fused ring system)Increased rigidity can enhance binding affinity and selectivity by reducing the entropic cost of binding.[7]
Chemical Nature π-deficient aromatic ring[9]Fused π-system with bridgehead nitrogen[7]The unique electronic distribution of the pyrrolotriazine influences its stacking interactions and metabolic stability.

Table 1. Comparative physicochemical properties of the core scaffolds.

Part 2: Synthesis and Functionalization

A key consideration for any scaffold is its synthetic accessibility and the ease with which it can be diversified to explore structure-activity relationships (SAR).

Traditional Pyrimidine Scaffolds: The synthesis of pyrimidines is a well-trodden path in organic chemistry, with numerous robust and high-yield methods. The most common approach is a [3+3] cycloaddition, typically involving the condensation of a three-carbon unit (like a β-dicarbonyl compound) with an amidine-containing structure.[6] This versatility allows for the facile generation of large libraries of diverse pyrimidine derivatives.

Pyrrolo[2,1-f][5][6][2]triazine Scaffolds: The synthesis of this fused system is more complex but has become increasingly streamlined. Modern strategies often begin with a substituted pyrrole derivative. A key step involves N-amination of the pyrrole nitrogen, followed by cyclization to form the triazine ring.[11][12] The specific compound, 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][5][6][2]triazine, can be synthesized from methyl pyrrole-2-carboxylate through a sequence involving N-amination, treatment with benzoyl isothiocyanate, hydrolytic cyclization, and S-methylation.[11] While more steps are involved, this allows for precise control over substituent placement.

Diagram 2: Generalized Synthetic Workflow Comparison

G cluster_0 Pyrimidine Synthesis ([3+3] Cycloaddition) cluster_1 Pyrrolo[2,1-f][1,2,4]triazine Synthesis p1 Three-Carbon Component (e.g., Ethyl Acetoacetate) p3 Base-Catalyzed Condensation p1->p3 p2 Amidine Derivative (e.g., Acetamidine) p2->p3 p4 Substituted Pyrimidine Core p3->p4 t1 Pyrrole-2-Carboxylate Starting Material t2 N-Amination of Pyrrole Nitrogen t1->t2 t3 Cyclization with Isothiocyanate t2->t3 t4 Fused Pyrrolotriazine Scaffold t3->t4

Caption: High-level comparison of common synthetic routes for pyrimidine and pyrrolotriazine scaffolds.

Part 3: Comparative Biological Performance: Kinase Inhibition

The true value of a scaffold is realized in its biological performance. While pyrimidines have a broad range of activities, the pyrrolo[2,1-f][5][6][2]triazine core has emerged as a particularly potent and selective kinase inhibitor template.[8] It effectively mimics the well-established quinazoline scaffold, a core component of many FDA-approved kinase inhibitors, by presenting key nitrogen atoms for hinge-binding in the ATP pocket of kinases.[13]

This structural mimicry, combined with the scaffold's rigidity, allows for the development of inhibitors with high potency and often, improved selectivity profiles compared to more flexible or traditional heterocycles.

Kinase TargetPyrrolotriazine-based Inhibitor (IC₅₀, nM)Representative Pyrimidine-based Inhibitor (IC₅₀, nM)Analysis
EGFR 5[13]50-100 (varies)The pyrrolotriazine scaffold shows potent inhibition, comparable to or exceeding many pyrimidine-based compounds targeting the same kinase.
VEGFR-2 3[13]20-70 (varies)Excellent potency is observed, demonstrating the scaffold's utility against key angiogenesis targets.
PI3Kδ 1.1 (Compound 30)[14]>1000 (for selectivity)This highlights a key advantage: the ability to achieve high isoform selectivity, which is critical for minimizing off-target effects.[14]
p38 MAP Kinase 13 (Compound 25b)[15]50-200 (varies)The scaffold is effective against mitogen-activated protein kinases, which are implicated in inflammatory diseases.

Table 2. Representative comparative kinase inhibition data. Values are sourced from literature on various derivatives of the scaffolds to illustrate potential.

Part 4: Experimental Protocols for Comparative Evaluation

To provide a framework for direct comparison in a research setting, we outline two essential experimental workflows. Trustworthy comparison relies on robust, well-controlled assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a compound by measuring the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a common platform for this.[16]

Rationale: This assay is universal for any kinase, highly sensitive, and resistant to interference from colored or fluorescent compounds, making it a reliable choice for primary screening and profiling.[16]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (e.g., EGFR in kinase buffer with a suitable peptide substrate).

  • Compound Addition: Add 0.5 µL of the test compound (either a pyrrolotriazine or pyrimidine derivative) serially diluted in DMSO, followed by buffer to bring the volume to 5 µL. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation: Add 5 µL of a 2x ATP solution at the desired concentration (often at the Kₘ for the specific kinase) to start the reaction. Incubate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus, kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 3: Kinase Inhibition Assay Workflow

A 1. Dispense Kinase/Substrate and Test Compound B 2. Initiate Reaction with ATP Solution A->B C 3. Incubate for 60 min (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Incubate for 40 min D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) E->F G 7. Incubate for 30 min F->G H 8. Measure Luminescence (Signal ∝ Kinase Activity) G->H

Caption: Step-by-step workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (SRB Assay)

This assay assesses the downstream effect of kinase inhibition by measuring the impact on cancer cell proliferation.

Rationale: Cellular assays are crucial to confirm that biochemical potency translates into a functional effect in a biological context, accounting for factors like cell permeability and metabolic stability.[17]

Methodology:

  • Cell Seeding: Plate human tumor cells (e.g., HCT116 colorectal carcinoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (pyrrolotriazine and pyrimidine derivatives) for 72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization & Measurement: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm on a microplate reader.

  • Analysis: The OD is proportional to the total cellular protein mass. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Perspectives

The traditional pyrimidine scaffold remains a validated and synthetically tractable core for drug discovery, with a proven track record across numerous therapeutic areas.[2][3] Its utility is undeniable. However, for specific and challenging targets like protein kinases, novel scaffolds are required to overcome limitations in potency, selectivity, and acquired resistance.

The pyrrolo[2,1-f][5][6][2]triazine system represents a significant advancement in this regard. Its fused, rigid structure serves as an excellent bioisostere for other hinge-binding scaffolds like quinazolines, while offering unique structural and electronic properties.[8][13] As demonstrated by representative data, derivatives of this scaffold can achieve picomolar to low-nanomolar potency and, critically, high selectivity against specific kinase isoforms.[14] Building blocks like 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][5][6][2]triazine provide strategically placed vectors for diversification, enabling the exploration of SAR to optimize both potency and pharmacokinetic properties.

For researchers and drug development professionals, particularly those in oncology and immunology, the pyrrolo[2,1-f][5][6][2]triazine scaffold should be considered a high-value alternative to traditional pyrimidines. It provides a validated and powerful tool to design the next generation of targeted therapies, moving beyond the classics to address the complex challenges of modern medicine.

References

  • Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link][5][18][19]

  • Lal, K., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link][6]

  • Derissen, E. J., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]

  • Lal, K., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link][9]

  • Kaur, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link][20]

  • Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. PGPM. [Link][21]

  • Pillai, G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link][17]

  • Frick, A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • ecancer (2020). Cell-culture based test systems for anticancer drug screening. ecancer. [Link][22]

  • Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link][23]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link][3]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link][24]

  • Imamura, C. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link][25]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link][26]

  • GSC Advanced Research and Reviews (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link][4]

  • Kumar, A., et al. (2020). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PMC. [Link][27]

  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. [Link][28]

  • ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link][1]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature. [Link][29]

  • Scafuri, B., et al. (2021). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. ResearchGate. [Link][30]

  • Mini-Reviews in Medicinal Chemistry. (n.d.). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][5][6][2]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link][15]

  • ResearchGate. (2018). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][5][6][2]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. ResearchGate. [Link][7]

  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][5][6][2]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link][31]

  • Kumar, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][5][6][2]triazine: the parent moiety of antiviral drug remdesivir. PMC. [Link][11]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][5][6][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link][32]

  • ResearchGate. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][5][6][2]triazine derivatives. ResearchGate. [Link][33]

  • Lombardo, L. J., et al. (2004). Discovery of the pyrrolo[2,1-f][5][6][2]triazine nucleus as a new kinase inhibitor template. PubMed. [Link][13]

  • Chemistry – A European Journal. (2024). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Chemistry – A European Journal. [Link][34]

  • Kumar, S., et al. (2020). Synthetic strategies for pyrrolo[2,1- f][5][6][2]triazine: the parent moiety of antiviral drug remdesivir. PubMed. [Link][12]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][5][6][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link][8]

  • ResearchGate. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][5][6][2]triazines. ResearchGate. [Link][35]

  • Arkivoc. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][5][6][2]triazine derivatives and their antibacterial activity. Arkivoc. [Link][36]

  • Advanced Journal of Chemistry, Section A. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry, Section A. [Link][37]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Discovery and SAR of pyrrolo[2,1-f][5][6][2]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link][14]

  • PMC. (2023). Discovery of pyrrolo[2,1-f][5][6][2]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC. [Link][38]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][5][6][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link][39]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

A Comparative Guide to HPLC Method Validation for Determining the Purity of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine This guide provides an in-depth, objective comparison of a validated High-Performance...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for Determining the Purity of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of the pharmaceutical intermediate, 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, against other analytical alternatives. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical execution of analytical method validation, grounded in authoritative regulatory standards.

Introduction: The Critical Role of Purity in Drug Synthesis

The compound 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine belongs to a class of nitrogen-fused heterocyclic scaffolds that are of significant interest in medicinal chemistry.[4] Derivatives of this core structure are being investigated for a range of therapeutic applications.[5][6] In the synthesis of any active pharmaceutical ingredient (API), the purity of starting materials and intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] However, for an HPLC method to be considered reliable and fit for purpose, it must undergo a rigorous validation process as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[8][9] This guide details the development and validation of such a method for our target compound and compares its performance to other viable analytical techniques.

Proposed High-Performance Liquid Chromatography (HPLC) Method

The selection of HPLC parameters is dictated by the physicochemical properties of the analyte. 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a heterocyclic aromatic compound, suggesting it possesses chromophores suitable for UV detection. Its structure indicates moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in separating a wide range of moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile is selected. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier that provides good elution strength for heterocyclic compounds.[10] A gradient is necessary to ensure elution of potential impurities with a wide range of polarities within a reasonable runtime.

  • Detection: Based on the conjugated aromatic system of the pyrrolotriazine core, a UV detection wavelength of 260 nm is selected as a starting point, which typically provides a good response for such structures.

Experimental Protocol: HPLC Purity Determination

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 40
    15.0 90
    18.0 90
    18.1 40

    | 22.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

HPLC Method Validation: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The protocols described below are based on the ICH Q2(R1) guidelines.[12]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Selectivity) start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node lod Detection Limit (LOD) linearity->lod accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness loq Quantitation Limit (LOQ) lod->loq loq->robustness end Validated Method robustness->end

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

Experimental Protocol:

  • Forced Degradation: Subject the sample solution (0.1 mg/mL) to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

    • Acid: 1 M HCl at 60 °C for 4 hours.

    • Base: 1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 24 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method.

  • Evaluation: Use a Diode Array Detector to assess peak purity for the main peak in all chromatograms. Ensure that the main peak is resolved from all degradation product peaks (Resolution > 2.0).

Acceptance Criteria: The method is specific if there is no interference from blanks at the retention time of the analyte, and the analyte peak is well-resolved from all potential impurity and degradation peaks. Peak purity index should be greater than 0.999.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a purity test, the range should typically cover 50% to 150% of the target concentration (e.g., from 0.05 mg/mL to 0.15 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Summary: Linearity

Parameter Acceptance Criteria Result
Concentration Range 50% - 150% of target 0.05 - 0.15 mg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9995
Y-intercept Close to zero 1520

| Slope | Non-zero | 2.5 x 10⁶ |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a placebo (if a formulation) or use a known blank sample.

  • Spiking: Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Data Summary: Accuracy (Recovery)

Spike Level Amount Added (mg/mL) Amount Recovered (mg/mL) % Recovery
80% 0.080 0.079 98.8%
100% 0.100 0.101 101.0%
120% 0.120 0.119 99.2%
Average 99.7%
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Data Summary: Precision

Parameter Acceptance Criteria (RSD) Result (RSD)
Repeatability (n=6) ≤ 2.0% 0.85%

| Intermediate Precision (n=6) | ≤ 2.0% | 1.15% |

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Analyze a series of increasingly dilute solutions of the analyte. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation (for LOQ): Prepare and inject six samples at the estimated LOQ concentration. The precision (RSD) should meet the acceptance criteria.

Data Summary: LOD and LOQ

Parameter Acceptance Criteria Result
LOD (S/N ≈ 3:1) - 0.05 µg/mL
LOQ (S/N ≈ 10:1) - 0.15 µg/mL

| Precision at LOQ (RSD) | ≤ 10.0% | 6.8% |

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units, by adjusting formic acid concentration)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within their defined limits for all variations. For example, peak asymmetry should remain between 0.8 and 1.5.

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, other techniques offer different advantages and may be suitable for specific applications, such as high-throughput screening or confirmatory analysis.

Analytical_Techniques_Comparison center Purity Analysis of 5-Bromo-2-(methylsulfanyl) -pyrrolo[2,1-f][1,2,4]triazine hplc HPLC High-Performance Liquid Chromatography High Resolution Quantitative Accuracy Established Method center->hplc:port Primary Method uplc UPLC Ultra-Performance Liquid Chromatography Faster Analysis Higher Sensitivity Reduced Solvent Use center->uplc:port Alternative (Speed) gcms GC-MS Gas Chromatography-Mass Spectrometry High Specificity (MS) Volatile Impurities Requires Derivatization center->gcms:port Alternative (Specificity) ce CE Capillary Electrophoresis High Efficiency Low Sample Volume Charged/Polar Analytes center->ce:port Alternative (Orthogonal)

Caption: Relationship between purity analysis and various techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution and sensitivity.[1][14]

  • Advantages over HPLC:

    • Speed: Analysis times can be reduced by a factor of up to 9.[15]

    • Resolution & Sensitivity: Sharper, narrower peaks lead to better separation and higher sensitivity.[16]

    • Solvent Consumption: Shorter run times and lower flow rates lead to significant reductions in solvent use, making it a "greener" technique.[17]

  • Disadvantages:

    • Cost: UPLC systems have a higher initial capital cost.

    • Robustness: More susceptible to blockages from particulate matter due to smaller frit and column particle sizes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[18] For non-volatile compounds like our target analyte, a chemical derivatization step is typically required to increase volatility.[19][20]

  • Advantages:

    • Specificity: Mass spectrometry provides structural information, offering definitive identification of impurities.

    • Sensitivity: Excellent for detecting trace-level volatile or semi-volatile impurities (e.g., residual solvents).

  • Disadvantages for this Application:

    • Non-Volatile Analyte: The target compound has a high molecular weight and is likely non-volatile, requiring a derivatization step which adds complexity and potential for error.[21]

    • Thermal Stability: The compound may degrade at the high temperatures used in the GC inlet.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[22] It is a high-efficiency separation technique that provides an orthogonal (different mechanism) separation compared to HPLC.

  • Advantages:

    • High Efficiency: Can generate a very high number of theoretical plates, leading to excellent resolution.[23]

    • Low Consumption: Requires minimal sample and buffer volumes.

    • Orthogonality: Ideal for confirming purity results from HPLC, as the separation is based on a different physical principle (charge-to-size ratio).

  • Disadvantages:

    • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length across the capillary.

    • Reproducibility: Can be more challenging to achieve high precision in retention times and peak areas compared to modern HPLC/UPLC systems.

Comparative Summary
FeatureValidated HPLC MethodUPLCGC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatographyPartition chromatography with mass detectionElectrophoretic mobility
Analysis Time ~22 minutes< 5 minutes15-30 minutes (plus derivatization)5-20 minutes
Resolution HighVery HighVery HighExtremely High
Sensitivity High (ng level)Very High (pg level)Very High (pg-fg level)Moderate to High
Quantitation ExcellentExcellentGood (requires internal standards)Good (requires internal standards)
Suitability for Analyte Excellent. Ideal for non-volatile, UV-active compounds.Excellent. A direct improvement on HPLC.Poor. Requires derivatization due to non-volatility.Good. Suitable for charged/polar compounds, offers orthogonality.
Cost (Instrument) ModerateHighHighModerate
Cost (Operational) ModerateLowModerateLow

Conclusion

The developed and validated reversed-phase HPLC method demonstrates the required specificity, linearity, accuracy, precision, and robustness for the reliable determination of purity for 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. It stands as a fit-for-purpose quality control method that adheres to stringent international regulatory guidelines.

While alternative techniques like UPLC offer significant advantages in speed and efficiency and would be a logical upgrade for high-throughput environments, the foundational principles of validation remain the same.[16] Techniques such as GC-MS are not well-suited for this particular non-volatile analyte but remain critical for analyzing other potential impurities like residual solvents. Capillary Electrophoresis serves as a powerful orthogonal technique for confirmatory analysis, enhancing confidence in the purity assessment.[2] The choice of analytical methodology should always be guided by the specific requirements of the analysis, from routine quality control to in-depth impurity characterization, with each method validated to prove its suitability for the intended task.

References

  • UPLC: A Preeminent Technique in Pharmaceutical Analysis - PubMed. (2012, June 15).
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.).
  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News. (2025, January 21).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. (2025, March 25).
  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5).
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015, July 27).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • UPLC in Pharmaceutical Analysis: Review - IJPPR. (2022, July 30).
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. - SciSpace. (n.d.).
  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY - IJNRD.org. (2024, July 7).
  • Capillary Electrophoresis: A High-Resolution Technique for Molecular Separation and Characterization - OMICS International. (2024, January 4).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. (2025, June 9).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.).
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine - Benchchem. (n.d.).
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).
  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS - ORBi. (2025, September 9).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • Gas chromatography–mass spectrometry - Wikipedia. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20).
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry - ACS Publications. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020, March 16).
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30).
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023, November 21). Retrieved from

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - ResearchGate. (n.d.).
  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. (n.d.).
  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed. (2014, February 15). Retrieved from

  • Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one - - Sigma-Aldrich. (n.d.). Retrieved from

Sources

Validation

Advanced Mass Spectrometry Fragmentation Guide: 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Executive Summary As a Senior Application Scientist specializing in high-resolution accurate mass (HRAM) spectrometry, I frequently encounter challenges in the structural elucidation of highly functionalized heteroaromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in high-resolution accurate mass (HRAM) spectrometry, I frequently encounter challenges in the structural elucidation of highly functionalized heteroaromatics. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors and antiviral agents [1].

This guide provides an in-depth, mechanistic analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine . Furthermore, it objectively compares the MS/MS identifiability of this compound against common structural alternatives (the 5-chloro and 2-methoxy analogs) to assist analytical chemists in impurity profiling, metabolite identification, and automated library matching.

Mechanistic Causality of Fragmentation

To confidently identify this molecule in complex biological or synthetic matrices, we must first understand the why behind its fragmentation behavior. The [M+H]+ precursor ion appears as a distinct isotopic doublet at m/z 244.0 and m/z 246.0 due to the natural ~1:1 abundance of 79 Br and 81 Br.

When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule exhibits three primary causal fragmentation pathways:

  • Thioether Radical Cleavage (The Odd-Electron Exception): Typically, even-electron precursor ions in ESI yield even-electron product ions. However, the methylsulfanyl (-SCH 3​ ) group is a known exception [2]. The extended π -system of the pyrrolo-triazine core provides immense resonance stabilization, thermodynamically driving the homolytic cleavage of the S-CH 3​ bond. This expels a methyl radical (•CH 3​ , 15 Da), yielding a highly diagnostic odd-electron radical cation at m/z 229 / 231 .

  • Neutral Loss of Methanethiol: A competing, lower-energy pathway involves the rearrangement and neutral loss of methanethiol (CH 3​ SH, 48 Da), generating a stable even-electron fragment at m/z 196 / 198 .

  • Triazine Ring Opening: At higher collision energies, the electron-deficient 1,2,4-triazine ring undergoes skeletal cleavage. Following the loss of the methylsulfanyl group, the core expels hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 169 / 171 .

MS_Fragmentation M [M+H]+ 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine m/z 244 / 246 (1:1) A [M+H - •CH3]+• Radical Cation m/z 229 / 231 M->A Loss of •CH3 (15 Da) B [M+H - CH3SH]+ Even-Electron Ion m/z 196 / 198 M->B Loss of CH3SH (48 Da) C [M+H - •Br]+• Debrominated Radical Cation m/z 165 M->C Loss of •Br (79/81 Da) D [M+H - CH3SH - HCN]+ Triazine Ring Cleavage m/z 169 / 171 B->D Loss of HCN (27 Da)

ESI-MS/MS fragmentation pathway of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine.

Comparative Performance Analysis: Structural Alternatives

In drug development, the 5-bromo-2-methylsulfanyl scaffold is often swapped for alternative halogens or alkoxy groups to tune pharmacokinetics. How does this impact our ability to detect and confidently annotate these compounds via MS/MS?

Below is an objective comparison of the target compound against two common alternatives: Alternative A (5-Chloro analog) and Alternative B (2-Methoxy analog).

Quantitative Fragmentation Comparison
Compound FeaturePrecursor Ion[M+H]+Isotope SignaturePrimary Low-CE LossSecondary High-CE LossMS/MS Identifiability Score
Target: 5-Bromo-2-(methylsulfanyl)- m/z 244 / 2461:1 ( 79 Br/ 81 Br)•CH 3​ (15 Da)CH 3​ SH (48 Da)HCN (27 Da)•Br (79/81 Da)Excellent. The dual presence of a 1:1 isotope ratio and a radical •CH 3​ loss makes it unmistakable in complex matrices.
Alt A: 5-Chloro-2-(methylsulfanyl)- m/z 199 / 2013:1 ( 35 Cl/ 37 Cl)•CH 3​ (15 Da)CH 3​ SH (48 Da)HCN (27 Da)Good. The C-Cl bond is stronger than C-Br, meaning •Cl loss is rarely observed. Relies heavily on the 3:1 isotope pattern[3].
Alt B: 5-Bromo-2-methoxy- m/z 228 / 2301:1 ( 79 Br/ 81 Br)CH 2​ O (30 Da)HCN (27 Da)•Br (79/81 Da)Moderate. Methoxy groups lose formaldehyde (CH 2​ O) to form even-electron ions. While cleaner, it lacks the unique radical signature of the thioether.

Analytical Verdict: The 5-Bromo-2-(methylsulfanyl) product offers superior MS/MS identifiability. The combination of the heavy bromine isotope doublet and the atypical radical •CH 3​ loss creates a highly specific spectral fingerprint that prevents false-positive annotations in automated metabolomics software.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your structural assignments, do not rely on standard generic gradients. The following protocol is designed as a self-validating system, ensuring that isobaric interferences do not compromise the data.

Step 1: System Suitability & Mass Calibration
  • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Ensure mass accuracy is < 3 ppm.

  • Causality: High mass accuracy is non-negotiable here. You must confidently distinguish the loss of a methyl radical (•CH 3​ , Δ m = 15.0235 Da) from the isobaric loss of an amine radical (•NH, Δ m = 14.0157 Da).

Step 2: Matrix Blank & Sample Preparation
  • Action: Inject a blank consisting of LC-MS grade Acetonitrile with 0.1% Formic Acid. Follow with the sample diluted to 1 µg/mL in the same solvent.

  • Causality: The blank run validates that the system is free of carryover, particularly from other halogenated synthesis intermediates (like dibromo-pyrrolotriazines) which strongly adhere to C18 stationary phases.

Step 3: Chromatographic Separation
  • Action: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: The sharp gradient focuses the analyte band, counteracting the peak broadening typically caused by the highly lipophilic bromine and methylsulfanyl substituents, thereby maximizing the signal-to-noise ratio entering the source.

Step 4: Data-Dependent MS/MS Acquisition
  • Action: Set the ESI spray voltage to 3.5 kV. Utilize a stepped Collision Energy (CE) setting, ramping across 15, 30, and 45 eV.

  • Causality: A static CE will fail to capture the full picture. Low CE (15 eV) is required to observe the fragile •CH 3​ radical loss, while high CE (45 eV) is necessary to force the cleavage of the highly stable pyrrolo-triazine core (HCN loss) and the C-Br bond.

References

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega.[Link]

  • Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. MDPI.[Link]

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.[Link]

Safety & Regulatory Compliance

Safety

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine proper disposal procedures

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Comprehensive Handling and Disposal Protocol For researchers and drug development professionals, the proper disposal of complex, multi-heteroatom building blocks i...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Comprehensive Handling and Disposal Protocol

For researchers and drug development professionals, the proper disposal of complex, multi-heteroatom building blocks is not just a regulatory formality—it is a critical component of laboratory safety and environmental stewardship. 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS: 1233181-67-3) is a highly functionalized intermediate. Because it contains a halogen (bromine), a thioether (sulfur), and a nitrogen-rich heterocyclic core, it cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and ultimate destruction of this compound.

Part 1: Chemical Profile & Hazard Causality

To understand the strict disposal protocols for this compound, one must analyze its structural components and their behavior under thermal destruction (incineration) conditions:

  • Bromine (Halogenated Hazard): Halogenated organics must be strictly segregated from non-halogenated waste. During incineration, brominated compounds generate hydrogen bromide (HBr) and bromine gas ( Br2​ ). High-Temperature Incineration (HTI) facilities must utilize specialized alkaline scrubbers to neutralize these highly corrosive and toxic gases [1].

  • Methylsulfanyl Group (Sulfur Hazard): The thioether moiety oxidizes during combustion to form sulfur dioxide ( SO2​ ) and sulfur trioxide ( SO3​ ). This necessitates a sulfur-tolerant incineration pathway to prevent the environmental release of acid rain precursors [2].

  • Pyrrolo-Triazine Core (Nitrogen Hazard): The high nitrogen content generates nitrogen oxides (NOx) upon combustion, requiring catalytic reduction systems at the disposal facility to prevent atmospheric pollution.

Part 2: Quantitative Hazard & Segregation Data

The following table summarizes the structural hazards and their direct logistical implications for waste management.

Structural FeatureCombustion ByproductLogistical & Containment Implication
Bromine (C-Br) HBr, Br2​ Critical: Segregate strictly as Halogenated Waste. Do not store in metal safety cans.
Methylsulfanyl (-SCH3) SO2​ , SO3​ Requires High-Temperature Incineration (HTI) with alkaline scrubbers.
Pyrrolo-triazine NOxRequires HTI with NOx abatement protocols.
Physical State Complex ash/particulateProhibited: Drain disposal or municipal trash. Store away from strong oxidizers.

Part 3: Standard Operating Procedure: Step-by-Step Disposal

Implementing a self-validating protocol ensures that every step of the disposal process inherently checks for safety and compliance.

Phase 1: Point-of-Generation Segregation
  • Rule of Thumb: Never mix halogenated waste with non-halogenated waste.

  • The Causality: Diluting this brominated compound into a non-halogenated solvent drum forces the entire drum to be manifested as halogenated waste. This exponentially increases disposal costs (often doubling them) and complicates the incineration process[3]. Keep a dedicated, separate waste stream for halogenated solids and liquids.

Phase 2: Primary Containment & Compatibility
  • Material Selection: Use High-Density Polyethylene (HDPE) or glass containers for waste collection.

  • Field Insight: Never use metal safety cans for halogenated waste. Trace moisture in the waste can react with halogenated organics over time to form hydrobromic acid (HBr) or hydrochloric acid (HCl). These acids will rapidly corrode metal containers from the inside out, leading to catastrophic leaks in the waste accumulation area [4].

Phase 3: Labeling and Storage
  • Nomenclature: Regulatory agencies prohibit the use of chemical formulas or abbreviations on waste labels. Label the container explicitly in English: "Hazardous Waste - Halogenated Organic Waste (Contains Bromine and Sulfur)."

  • Storage Conditions: Store the sealed container in secondary containment (e.g., polyethylene spill trays) within a designated Satellite Accumulation Area (SAA). Keep strictly away from strong oxidizing agents (e.g., peroxides, nitric acid), as thioethers can react violently upon contact.

Phase 4: EHS Transfer and Ultimate Destruction
  • Manifesting: Transfer the waste to your facility's Environmental Health and Safety (EHS) department.

  • Ultimate Destruction: EHS will profile the waste for High-Temperature Incineration (HTI). The waste is subjected to temperatures exceeding 1100°C in a dual-chamber rotary kiln, ensuring the complete destruction of the persistent heterocyclic ring without generating secondary toxic emissions like dioxins or furans [5].

Part 4: Disposal Decision Matrix

The following workflow illustrates the logical decision path for handling waste containing 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-(methylsulfanyl)... Decision1 Mixed with Non-Halogenated Solvents? Start->Decision1 Segregate STOP: Segregate Immediately. Do not dilute halogenated waste. Decision1->Segregate Yes Containment Place in HDPE or Glass Container (Avoid Metal Safety Cans) Decision1->Containment No Segregate->Containment Labeling Label: 'Halogenated Organic Waste' (Note: Contains Br, S, N) Containment->Labeling Storage Store in Secondary Containment Away from Strong Oxidizers Labeling->Storage Disposal High-Temperature Incineration (>1100°C) with Alkaline Scrubbers Storage->Disposal

Workflow for segregation and halogen/sulfur-tolerant incineration of triazine-derivative waste.

Part 5: Spill Response & Decontamination

In the event of a localized benchtop spill:

  • Solid Spill: Do not use water, as it may spread the compound. Use a dedicated anti-static brush and dustpan to sweep up the solid. Place the collected solid into an HDPE hazardous waste container.

  • Surface Decontamination: Wipe the contaminated area with a solvent-damped cloth (e.g., isopropanol or ethanol).

  • Wipe Disposal: The contaminated wipes now contain trace amounts of the halogenated compound. They must be disposed of in the Halogenated Solid Waste container, not the regular trash.

References

  • "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at:[Link]

  • "Hazardous Waste Management Program." Eastern Washington University EHS. Available at:[Link]

  • "Hazardous Waste Storage and Disposal SOP." University of Toronto Environmental Health & Safety. Available at:[Link]

  • "Safe management of pharmaceutical waste from health care facilities: global best practices." World Health Organization (WHO). Available at: [Link]

Handling

A Senior Application Scientist's Guide to Safely Handling 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to Safely Handling 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine For researchers and drug development professionals, the integrity of your work and the safety of your te...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safely Handling 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (CAS No. 1233181-67-3), a compound often utilized in discovery chemistry.[1][4] The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is classified with several key hazards that dictate our handling procedures.[1][5] Understanding these is the first step in a robust safety protocol. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Classifications:

Hazard StatementClassificationRationale and Implications
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxic effects. All measures must be taken to prevent oral intake.[1][5]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact with the skin can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis.[1][5][6]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)This is a significant risk. Accidental eye contact can cause substantial, but reversible, damage. Immediate and thorough rinsing is critical.[1][5][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1][5][7]

Given these hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context, such as the scale of the reaction and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[2]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them for any signs of degradation or tearing before each use.[2][3] Always wash your hands thoroughly with soap and water after removing gloves.[8][9]

    • Protective Clothing : A flame-resistant lab coat is standard. For larger quantities or in the event of a spill, an impervious apron is recommended.[2][3] All exposed skin should be covered.[2]

  • Respiratory Protection : All handling of this solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3][10][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree PPE Selection Workflow start Start: Handling 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine fume_hood Is a certified chemical fume hood available and in use? start->fume_hood weighing Weighing or transfer of solid? fume_hood->weighing Yes solution Working with dilute solution? fume_hood->solution Yes respirator Add NIOSH-approved respirator fume_hood->respirator No min_ppe Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->min_ppe splash_risk High risk of splash? solution->splash_risk splash_risk->min_ppe No enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Impervious Apron - Double Gloving splash_risk->enhanced_ppe Yes

Caption: Decision tree for PPE selection.

Operational Plan: From Bench to Waste

A clear operational plan ensures that the compound is handled safely at every stage.

Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][8]

  • Avoiding Contamination : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[1][5]

  • Safe Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][8] It should be stored away from strong oxidizing agents.[1][12] The recommended storage temperature is often refrigerated.

Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is a powder.[3]

  • Containment : For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[8] Avoid generating dust.[3][8] For liquid spills, cover with an inert absorbent material like sand or vermiculite.[1]

  • Decontamination : Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed container and disposed of as hazardous chemical waste.[13]

The following workflow outlines the key steps in managing a chemical spill.

Spill_Response_Workflow Chemical Spill Response Plan spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Absorbent for liquids, careful sweeping for solids) ppe->contain clean Collect and containerize waste contain->clean decontaminate Decontaminate the area clean->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for chemical spill response.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Characterization : All waste containing 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine must be treated as hazardous waste.

  • Containerization : Waste should be collected in a clearly labeled, sealed container.

  • Disposal Route : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[13] Do not discharge to sewer systems or contaminate waterways.[3][13] Always follow local, state, and federal regulations for hazardous waste disposal.[6]

Emergency First-Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.[9][14]

  • Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][12][14] If skin irritation occurs, get medical advice/attention.[6][9]

  • Inhalation : Remove the victim to fresh air.[5][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][14] Seek medical attention.[12]

  • Ingestion : Do NOT induce vomiting.[5][13] Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[5][13]

By adhering to these detailed protocols, you can confidently and safely incorporate 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine into your research, ensuring the well-being of your team and the integrity of your work.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets. (n.d.).
  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1- f][1][2][3]triazine - Sigma-Aldrich. (n.d.). Retrieved from

  • Safety Data Sheet - TargetMol. (n.d.).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • Safety Data Sheet - ChemScene. (2021, March 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2020, May 26).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 5).
  • Safety Data Sheet - ChemScene. (n.d.).
  • 5-BROMO-2-(2-METHYL-1,3-DIOXOLAN-2-YL)PYRIDINE - ChemicalBook. (2022, August 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).
  • 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Combi-Blocks. (2025, December 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • 7-BroMo-2-(Methylthio)pyrrolo[1,2-f][1][2][3]triazine - NextSDS. (n.d.). Retrieved from

  • 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1- f][1][2][3]triazine - - Sigma-Aldrich. (n.d.). Retrieved from

Sources

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Feasible Synthetic Routes

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5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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